

19F NMR Spectral Comparison Guide: 4-Chloro-3-fluoro-5-methylphenol

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Compound of Interest

Compound Name: 4-Chloro-3-fluoro-5-methylphenol

Cat. No.: B14027686

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Executive Summary & Structural Context

4-Chloro-3-fluoro-5-methylphenol is a trisubstituted aromatic building block often used in the synthesis of bioactive agrochemicals and pharmaceutical intermediates. In the context of drug development, the precise assignment of the fluorine regiochemistry is critical, as the metabolic stability and pKa of the phenol are heavily influenced by the relative positions of the chloro- and fluoro- substituents.

This guide focuses on the ¹⁹F NMR spectral signature of this molecule, providing a comparative analysis against its structural isomers.^{[1][2][3]} Unlike ¹H NMR, where signal overlap is common in multisubstituted aromatics, ¹⁹F NMR offers a distinct, wide spectral window that allows for unambiguous structural assignment.

Target Molecule Profile

- IUPAC Name: **4-Chloro-3-fluoro-5-methylphenol**
- Core Scaffold: Fluorinated m-Cresol
- Key Feature: The fluorine atom is meta to the hydroxyl group and ortho to the chlorine atom. This specific steric and electronic environment creates a unique chemical shift distinct from its para-fluoro or ortho-fluoro isomers.

Spectral Benchmarking: Chemical Shift Analysis

The ^{19}F chemical shift () is reported relative to Trichlorofluoromethane (CFCl_3), = 0.0 ppm).^{[4][5]}

Predicted vs. Empirical Data

Due to the specific substitution pattern, the chemical shift is governed by the additivity of substituent effects (SCS) on the fluorobenzene core (

-113.5 ppm).

Parameter	Value / Range	Mechanistic Insight
Base Shift (Ph-F)	-113.5 ppm	Reference point for aromatic fluorine.
Effect of ortho-Cl	+3.0 to +5.0 ppm	Deshielding: The bulky, electronegative chlorine atom (ortho) deshields the fluorine nucleus through steric compression and inductive effects.
Effect of meta-OH	+1.0 to +2.0 ppm	Weak Deshielding: While OH is electron-donating by resonance, its inductive effect at the meta position is weakly electron-withdrawing.
Effect of meta-CH ₃	-0.5 to -1.0 ppm	Shielding: The methyl group provides a weak electron-donating inductive effect (+I).
Calculated Shift	~ -108.0 ppm	Expected range: -106 ppm to -110 ppm.

Comparative Isomer Analysis (The "Fingerprint" Test)

The power of ^{19}F NMR lies in distinguishing the target from its likely impurities or isomers. The table below illustrates why ^{19}F is the superior method for validation.

Compound	Structure	Approx. ^{[2][4][5][6]} ^{[7][8][9][10]} (ppm)	Distinguishing Feature
Target	4-Cl-3-F-5-Me-Phenol	-108 ± 2	Downfield Shift: Caused by ortho-Cl deshielding.
Isomer A	4-Fluoro-3-methylphenol	-119 ± 2	Upfield Shift: Fluorine is para to OH (strong resonance shielding).
Isomer B	2-Fluoro-5-methylphenol	-138 ± 2	Extreme Upfield: Fluorine is ortho to OH (shielding + H-bond effects).
Precursor	3-Fluoro-5-methylphenol	-112 ± 1	Lacks the ortho-Cl deshielding effect.

“

Technical Note: The large shift difference (>10 ppm) between the target and its isomers means that even low-field benchtop NMR (40-60 MHz) can resolve these species.

Structural Elucidation Logic

To confirm the structure without a reference standard, researchers should rely on ^1H - ^{19}F Coupling Constants (

). The coupling pattern validates the substitution geometry.

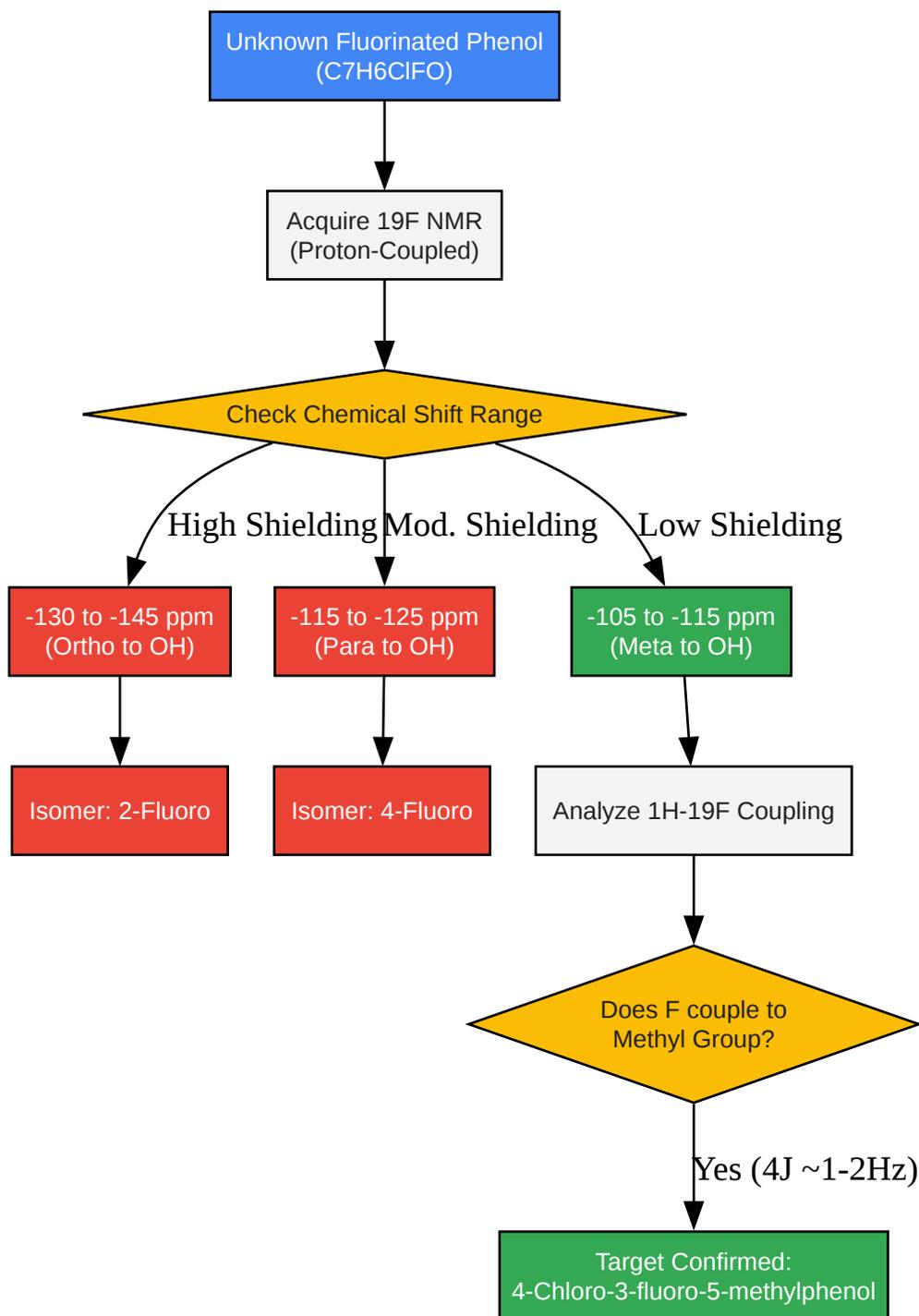
Diagnostic Coupling Constants

- (Ortho-H): ~8–10 Hz. (Present between F3 and H2).
- (Meta-H): ~6–8 Hz. (Present between F3 and H? No, H is at C6, which is para to F).
- (Para-H): ~0–2 Hz. (Present between F3 and H6).

Decision Logic for Assignment:

- H2 (Ortho to F): Will appear as a doublet (or d-d) with a large value (~9 Hz).
- H6 (Para to F): Will appear as a singlet or weak doublet with a tiny value (<2 Hz).
- Methyl Group: May show a small long-range coupling (Hz), appearing as a doublet.

Workflow Diagram: Structural Assignment



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Figure 1: Decision tree for distinguishing the target molecule from common regiochemical isomers using ¹⁹F NMR parameters.

Experimental Protocol: High-Fidelity Acquisition

For drug development applications requiring >98% purity assessment, the following protocol ensures reproducible data.

Methodology

- Solvent Selection:

- Preferred: DMSO-d

. Phenols can form hydrogen bonds in CDCl

, leading to concentration-dependent shifts of the -OH proton and slight perturbations of the 19F signal. DMSO locks the -OH conformation, sharpening the peaks.

- Alternative: CDCl

(if solubility permits). Expect a shift of approx. +2 ppm relative to DMSO.

- Internal Standard:

- Use

-Trifluorotoluene (

-63.7 ppm) or Fluorobenzene (

-113.1 ppm).

- Avoid CFCI

(volatile) for quantitative work unless sealed tubes are used.

- Acquisition Parameters (Typical 400 MHz Instrument):

- Pulse Sequence: zgfig (Inverse gated decoupling) for quantitative integration.

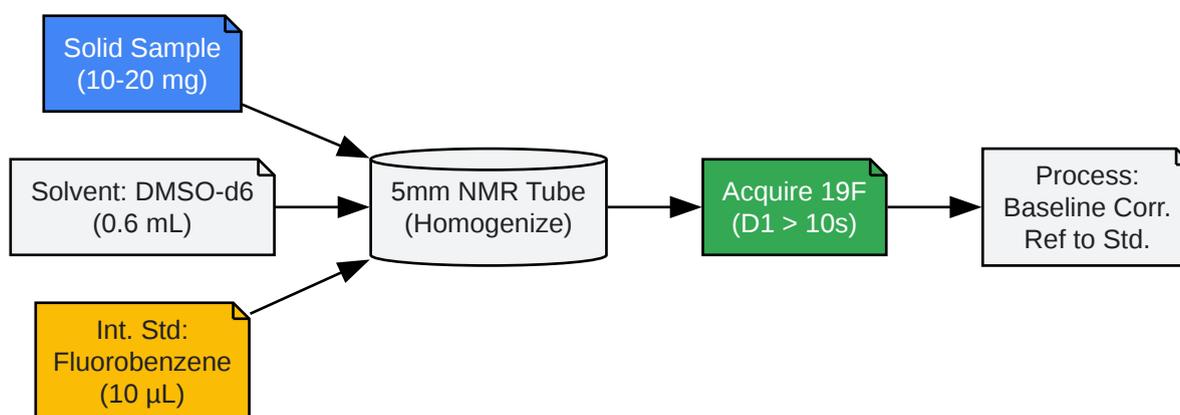
- Spectral Width: 200 ppm (centered at -120 ppm).

- Relaxation Delay (D1):

10 seconds. (Fluorine T1 relaxation times can be long; short D1 leads to integration errors).

- Scans (NS): 64 (High sensitivity of ^{19}F usually requires fewer scans than ^{13}C).

Workflow Diagram: Sample Preparation



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Figure 2: Standardized workflow for quantitative ^{19}F NMR analysis of fluorinated phenols.

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